Holmium(III) bromide hydrate
Description
Significance in Rare Earth Element Chemistry
The chemistry of lanthanides, including holmium, is largely defined by the behavior of their trivalent cations (Ln³⁺). mlsu.ac.in Holmium(III) bromide hydrate (B1144303) serves as a readily available source of the Ho³⁺ ion for the synthesis of other holmium-containing compounds and for studying the fundamental properties of this rare earth element. americanelements.com The steady decrease in ionic radius across the lanthanide series, known as the lanthanide contraction, results in subtle but significant differences in the properties of their compounds, influencing factors like solubility and complex formation. mlsu.ac.in
The study of lanthanide halides, such as holmium(III) bromide, is crucial for understanding the coordination chemistry and electronic structure of these elements. The unique 4f electron configuration of the Ho³⁺ ion is responsible for its characteristic magnetic and optical properties. samaterials.comchemimpex.com Research into these properties contributes to a deeper understanding of the broader trends and behaviors observed across the entire rare earth series.
Interdisciplinary Relevance in Advanced Materials Research
The unique electronic and magnetic characteristics of holmium(III) bromide hydrate and its anhydrous counterpart make them valuable in several areas of advanced materials research. samaterials.comchemimpex.com These compounds serve as precursors or key components in the development of a range of functional materials.
One of the primary areas of application is in the creation of luminescent materials . alfa-chemistry.com The Ho³⁺ ion exhibits strong luminescence, and holmium-doped materials are investigated for their potential use in solid-state lasers and optical amplifiers. chemimpex.com The specific emission wavelengths of holmium enhance the performance of these devices. chemimpex.com
In the field of magnetism , holmium-containing compounds are utilized in the development of high-performance magnets. chemimpex.com The strong magnetic moments arising from the unpaired 4f electrons of holmium are critical for applications that require powerful magnetic fields. chemimpex.com
Furthermore, rare earth bromides, including holmium(III) bromide, are explored for their use in scintillation detectors for gamma-ray spectroscopy. wikipedia.org While lanthanum bromide (LaBr₃) is a well-known scintillator, the properties of other lanthanide bromides are also of interest. wikipedia.org The ability of these materials to provide excellent energy resolution is crucial for the accurate identification of radioisotopes in various security and research applications. wikipedia.org The development of high-purity anhydrous bromides is essential for optimizing the performance of these detectors. osti.gov
The compound also finds utility in crystal growth and as a dopant in glass and ceramics to impart specific optical or magnetic properties. alfa-chemistry.comchemimpex.com Its solubility in water makes it a convenient starting material for various solution-based synthesis routes. samaterials.com
| Property | Data |
| Chemical Formula | HoBr₃·xH₂O americanelements.com |
| Appearance | Crystalline solid americanelements.com |
| Solubility | Water soluble americanelements.comsamaterials.com |
| Anhydrous Appearance | Yellow crystalline solid wikipedia.org |
| Anhydrous Molar Mass | 404.64 g/mol wikipedia.org |
| Anhydrous Melting Point | 919 °C wikipedia.org |
| Anhydrous Density | 4.85 g/cm³ wikipedia.org |
| Application Area | Relevance of Holmium(III) Bromide |
| Luminescent Materials | Precursor for holmium-doped phosphors and lasers. alfa-chemistry.comchemimpex.com |
| Magnetic Materials | Used in the development of high-performance magnets. chemimpex.com |
| Scintillation Detectors | Potential component in gamma-ray detection systems. wikipedia.org |
| Crystal Growth | Used in the synthesis of specialized crystals. alfa-chemistry.com |
| Catalysis | Investigated for use in organic synthesis. alfa-chemistry.com |
Structure
2D Structure
Properties
IUPAC Name |
holmium(3+);tribromide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ho.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFPAAHZCBVDRA-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Ho+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2HoO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Chemistry of Holmium Iii Bromide Hydrate
Chemical Synthesis Pathways for Holmium(III) Bromide Hydrate (B1144303)
The formation of holmium(III) bromide hydrate can be achieved through several chemical synthesis routes. These pathways are designed to yield the hydrated form of holmium(III) bromide, which is often preferred for its solubility and ease of use in subsequent applications.
Direct Synthesis Approaches
Direct synthesis of this compound typically involves the reaction of holmium oxide with hydrobromic acid. This acid-base reaction results in the formation of holmium(III) bromide, which then becomes hydrated in the aqueous solution. The general reaction can be represented as:
Ho₂O₃ + 6HBr → 2HoBr₃ + 3H₂O
Following the reaction, the hydrated salt can be crystallized from the solution. The degree of hydration, represented by 'x' in the formula HoBr₃·xH₂O, can vary depending on the crystallization conditions.
Another direct approach involves the reaction of holmium metal with bromine in an aqueous environment. This redox reaction yields the hydrated holmium(III) bromide directly.
Modified Synthetic Routes for Hydrate Forms
Modified synthetic routes may be employed to control the level of hydration or to prepare specific crystalline forms of this compound. These methods can involve the use of co-solvents or specific temperature and pressure conditions during crystallization. For instance, the reaction of holmium(III) chloride hexahydrate with a bromide source in a non-aqueous solvent like methanol, followed by controlled hydrolysis, can yield this compound. acs.org This method allows for greater control over the stoichiometry of the water molecules in the final product.
Crystal Growth Techniques for this compound Systems
The growth of high-quality single crystals of this compound is essential for its use in applications such as solid-state lasers and magnetic materials. chemimpex.com Various crystal growth techniques have been developed to achieve this, primarily focusing on solution-based methods. americanelements.com
Solution-Based Crystal Growth Mechanisms
Solution-based crystal growth is the most common method for obtaining crystals of this compound due to its high solubility in water. americanelements.com This technique involves the careful control of supersaturation, temperature, and solvent evaporation to promote the growth of large, well-defined crystals.
In real crystal growth scenarios, imperfections or defects in the crystal lattice can play a significant role in the growth process. Screw dislocations, for example, can provide a continuous step for the addition of new growth units, allowing for rapid crystal growth at low supersaturation levels. The presence of impurities or intentional dopants can also influence defect formation and, consequently, the crystal growth mechanism and morphology.
Spiral Crystal Growth Phenomena
The growth of crystalline materials, including this compound, can often be understood through the lens of established theoretical models. One of the most significant of these is the Burton-Cabrera-Frank (BCF) theory, which describes crystal growth at low supersaturation levels. researchgate.netfrontiersin.org This theory posits that crystal growth can be facilitated by the presence of screw dislocations on the crystal surface.
A screw dislocation creates a step on the crystal face that is not eliminated as atoms or molecules are added. This persistent step provides a continuous, energetically favorable site for the deposition of new material, leading to a spiral or helical growth pattern. bas.bgfrontiersin.org This mechanism is particularly relevant for growth from solution or vapor phases where maintaining a low degree of supersaturation is feasible. frontiersin.org
While direct observational studies of spiral crystal growth specifically for this compound are not extensively documented in publicly available literature, the BCF theory provides a fundamental framework for understanding how its crystals might develop under specific conditions. The growth of crystals from aqueous solutions of salts, such as holmium(III) bromide, involves the incorporation of hydrated ions or ion pairs, a process that can be modeled by extensions of the classical BCF theory. bas.bg
Influence of Growth Parameters on Crystallization (e.g., concentration, pH, temperature)
The crystallization of this compound from a solution is a process sensitive to several key parameters. These factors influence the nucleation rate, crystal growth kinetics, morphology, and the purity of the final crystalline product.
Concentration: The concentration of the holmium(III) bromide solution directly impacts the supersaturation level, which is a primary driving force for crystallization. Higher concentrations generally lead to a higher degree of supersaturation, which can accelerate both nucleation and growth rates. However, excessively high concentrations can lead to rapid, uncontrolled precipitation, resulting in smaller or less perfect crystals. For instance, in the synthesis of holmium phosphate (B84403) nanoparticles, a related holmium compound, altering the concentration of the holmium precursor was found to significantly affect the morphology of the resulting precipitate. csic.es This suggests that precise control over the concentration of holmium(III) bromide is crucial for obtaining crystals with desired characteristics.
Temperature: Temperature plays a multifaceted role in the crystallization process. It affects the solubility of holmium(III) bromide, with solubility generally increasing with temperature. This allows for crystallization to be induced by controlled cooling of a saturated solution. The rate of cooling can also influence the crystal size and quality; slower cooling rates typically favor the growth of larger, more well-defined crystals. mdpi.com Furthermore, temperature influences the kinetics of nucleation and crystal growth. Studies on the synthesis of holmium oxide nanocrystals have shown that the reaction temperature has a discernible effect on the resulting grain size. researchgate.net The thermal stability of the hydrate itself is also a key consideration, as elevated temperatures can lead to dehydration. osti.govnih.gov
The following table summarizes the general influence of these parameters on the crystallization of hydrated metal salts, which can be inferred to apply to this compound:
| Growth Parameter | General Influence on Crystallization |
| Concentration | Affects supersaturation, which influences nucleation and growth rates, and crystal morphology. |
| pH | Influences the chemical species present in solution and can affect the purity and composition of the crystalline product. |
| Temperature | Impacts solubility, allowing for crystallization via controlled cooling, and affects the kinetics of crystal growth and the stability of the hydrated form. |
Solid-State Preparations and Reactions Involving this compound Precursors
This compound is a valuable precursor for the synthesis of other holmium-containing materials through solid-state reactions. In this context, the hydrated salt is typically used as a starting material that, upon heating, undergoes decomposition and reacts with other solid compounds to form a new solid product.
A common strategy in solid-state synthesis is the thermal decomposition of the hydrated precursor. For lanthanide bromide hydrates, heating under vacuum or in an inert atmosphere can be employed to remove the water of crystallization to yield the anhydrous holmium(III) bromide. osti.govalfa-chemistry.com This in-situ formation of the anhydrous salt can be advantageous as it provides a highly reactive species for subsequent reactions. The dehydration process itself can be complex, often proceeding through intermediate hydrates with lower water content before the fully anhydrous material is formed. osti.gov
Once the anhydrous holmium(III) bromide is formed, or even during the dehydration process, it can react with other solid reactants at elevated temperatures. For example, holmium(III) bromide could be reacted with alkali metal bromides in a solid-state reaction to form ternary holmium-alkali-bromide compounds. Another possibility is the reaction with metal oxides to produce holmium oxybromides or other complex oxides. The use of hydrated precursors is a common theme in sol-gel synthesis as well, where solution-state precursors are used to generate solid materials. rsc.org
The reactivity and the final product of these solid-state reactions are highly dependent on the reaction temperature, the stoichiometry of the reactants, and the reaction atmosphere. The thermal decomposition of the this compound precursor is a critical initial step, and understanding its thermal behavior is essential for designing successful solid-state synthetic routes. For instance, incomplete dehydration can lead to the formation of undesired oxybromide phases. osti.gov
Advanced Structural Characterization of Holmium Iii Bromide Hydrate
Crystallographic Studies of Holmium(III) Bromide Hydrate (B1144303) and Related Complexes
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases of materials. While specific PXRD patterns for holmium(III) bromide hydrate were not found in the provided search results, standard reference patterns for other holmium compounds, such as holmium(III) oxide (Ho₂O₃), and various bromide compounds are available in databases like the one maintained by the National Bureau of Standards (now NIST). govinfo.govunt.eduunt.eduscribd.com PXRD is instrumental in quality control and for the initial characterization of newly synthesized materials. ltschem.com The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
The coordination environment of the Ho³⁺ ion is a key aspect of its chemistry. In various complexes, holmium(III) has been observed to adopt several coordination geometries. A notable example is the pentagonal bipyramidal geometry found in complexes with the formula [Ho(L)₂(py)₅][BPh₄], where L is an alkoxide ligand. rsc.orgrsc.org In this geometry, the central holmium ion is coordinated to seven other atoms. researchgate.net Another common coordination number for holmium(III) is eight, often resulting in a square antiprism or a triangular dodecahedron geometry. mdpi.comlibretexts.org The specific geometry is influenced by the nature of the ligands and the counter-ions present in the complex. nih.gov For instance, in some organometallic complexes, a distorted octahedral geometry has been observed. researchgate.net
| Coordination Number | Geometry | Example Complex Type |
| 7 | Pentagonal Bipyramidal | [Ho(L)₂(py)₅][BPh₄] rsc.orgrsc.org |
| 8 | Square Antiprism, Triangular Dodecahedron | [Ho(diketonate)₃(N,N-donor)] mdpi.com |
| 6 | Distorted Octahedral | Organometallic Fe-Ho complexes researchgate.net |
Powder X-ray Diffraction for Crystalline Phase Identification
Hydration Sphere Investigations of Holmium(III) Ions in Solution
In aqueous solution, the holmium(III) ion is surrounded by a shell of water molecules, known as the hydration sphere. Understanding the structure and dynamics of this sphere is crucial for comprehending the behavior of the ion in biological and chemical systems.
The hydration number, which is the number of water molecules directly coordinated to the metal ion, has been a subject of extensive research for lanthanide ions. For the heavier lanthanide ions, including holmium, there is evidence of a decrease in the hydration number across the series. wikipedia.org Specifically, for holmium(III), the hydration number has been reported to be less than nine, with values around 8.91 being observed in certain triflate salts. mdpi.com This indicates a water deficit in the coordination sphere. mdpi.comrsc.orgresearchgate.net The water exchange dynamics, which describe the rate at which coordinated water molecules are replaced by those from the bulk solvent, are also a critical parameter. For the [Ho(OH₂)₈]³⁺ aqua ion, the water exchange process is thought to follow an associative mechanism. rsc.org While the precise rate for holmium is not detailed in the provided results, it is known that the water exchange for heavy rare earth ions is a very rapid process. mdpi.com
| Ion | Hydration Number (in solid triflates) | Water Exchange Mechanism |
| Ho³⁺ | ~8.91 mdpi.com | Associative rsc.org |
In aqueous solution, the heavy rare earth ions, including holmium(III), are known to be hydrated by eight water molecules, forming a square antiprismatic geometry with S₈ symmetry. mdpi.com This has been determined through techniques such as X-ray diffraction (XRD), neutron diffraction (ND), and extended X-ray absorption fine structure (EXAFS). mdpi.com The tricapped trigonal prismatic configuration, common for lighter lanthanides, is maintained for heavier lanthanides like holmium, but with an increasing water deficit in the capping positions. mdpi.comrsc.org Raman spectroscopy has also been employed to study the hydrated ions, with the breathing modes of the [Ln(H₂O)₈]³⁺ species being identified. mdpi.com
Influence of Anions on Hydration Shell Structure
The composition of the first coordination sphere of the holmium(III) ion in solution can be influenced by the nature and concentration of the anions present. While perchlorate (B79767) ions (ClO₄⁻) are considered weakly coordinating and are often used to study the properties of the pure aqua ion, halide ions like bromide (Br⁻) can potentially enter the inner coordination sphere, forming contact ion pairs. mdpi.com
Raman spectroscopic studies on aqueous solutions of ytterbium chloride (YbCl₃), a heavy lanthanide like holmium, have shown evidence for the formation of inner-sphere chloro-complexes, [Yb(OH₂)₇Cl]²⁺, especially at higher concentrations. mdpi.com This is indicated by the appearance of a new Raman band corresponding to the Yb-Cl stretching mode. It is reasonable to infer that a similar equilibrium between the fully hydrated [Ho(H₂O)₈]³⁺ ion and inner-sphere bromo-complexes, such as [Ho(H₂O)₇Br]²⁺, exists in aqueous holmium(III) bromide solutions. The extent of this complex formation would depend on the concentration of the bromide ions.
The table below summarizes the key vibrational frequencies observed in Raman spectra of aqueous solutions containing heavy rare earth ions, which helps in understanding the hydration environment.
| Ion/Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| [Ho(H₂O)₈]³⁺ | ν₁ (Ho-O stretch) | 387 | mdpi.com |
| [Yb(H₂O)₈]³⁺ | ν₁ (Yb-O stretch) | 394 | mdpi.com |
| [Yb(OH₂)₇Cl]²⁺ | Yb-Cl stretch | ~256 | mdpi.com |
These data suggest that the primary hydration shell of the holmium(III) ion is a robust entity, but it can be perturbed by the direct interaction with anions like bromide, leading to a change in the coordination environment of the metal center.
Spectroscopic Investigations of Holmium Iii Bromide Hydrate Systems
Vibrational Spectroscopy (Raman, FTIR)
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, serves as a powerful tool for probing the vibrational modes of molecules. In the context of holmium(III) bromide hydrate (B1144303), these methods are instrumental in characterizing the bonds within the complex and identifying the presence and nature of hydrated water molecules.
Characterization of Metal-Ligand Stretching Modes
Raman spectroscopy has been effectively used to characterize the metal-ligand stretching modes in hydrated heavy rare earth ion solutions, including those of holmium(III). mdpi.comsemanticscholar.org In aqueous solutions of holmium(III) perchlorate (B79767), a strongly polarized Raman band is observed at approximately 387 cm⁻¹. mdpi.comsemanticscholar.org This band is assigned to the symmetric stretching mode (ν₁) of the Ho-O bonds within the [Ho(H₂O)₈]³⁺ aqua-ion. mdpi.comsemanticscholar.org The strong polarization of this band confirms its totally symmetric character. mdpi.comsemanticscholar.org The position of this band is part of a trend observed across the heavy rare earth series, where the frequency of the ν₁ Ln-O mode increases with decreasing ionic radius. mdpi.comsemanticscholar.org
While direct studies on holmium(III) bromide solutions are less common, related research on other lanthanide halide systems provides valuable insights. For instance, in ytterbium chloride solutions, a band corresponding to the [Yb(OH₂)₇Cl]²⁺ species has been identified, indicating the formation of inner-sphere complexes. mdpi.com It is plausible that similar equilibria between fully hydrated holmium ions and inner-sphere holmium bromide complexes exist in solution, which could be characterized by distinct Ho-Br stretching modes.
Table 1: Raman Frequencies of the ν₁ Ln-O Stretching Mode for Heavy Rare Earth Octaaqua Ions
| Lanthanide Ion (Ln³⁺) | ν₁ Ln-O (cm⁻¹) |
| Ho³⁺ | 387 |
| Er³⁺ | 389 |
| Tm³⁺ | 391 |
| Yb³⁺ | 394 |
| Lu³⁺ | 396 |
Data sourced from a study on aqueous heavy rare earth perchlorate solutions. mdpi.comsemanticscholar.org
Identification of Hydration-Related Vibrations
FTIR and Raman spectroscopy are also crucial for identifying vibrations associated with the water of hydration. In studies of various hydrated metal complexes, characteristic bands for water molecules are readily observed. csic.esscirp.org These include the O-H stretching vibrations, typically found in the 3000-3600 cm⁻¹ region, and the H-O-H bending (scissoring) mode, which appears around 1600-1650 cm⁻¹. csic.esscirp.org The presence of broad bands in the O-H stretching region is indicative of hydrogen bonding between the coordinated water molecules and other species in the crystal lattice or solution. scirp.org
X-ray Absorption Spectroscopy (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. It is particularly well-suited for studying the coordination environment of metal ions in both crystalline solids and solutions.
Probing Local Solvent Structure of Holmium(III) Ions
EXAFS studies have been instrumental in defining the local solvent structure around lanthanide ions, including holmium(III). mdpi.com For the heavy rare earth ions from holmium to lutetium, EXAFS data, in conjunction with crystallographic studies, indicate a decrease in the coordination number of water molecules in the first hydration sphere. mdpi.com Specifically, in the solid state and aqueous solutions, the occupancy of the capping water molecules in a tricapped trigonal prismatic geometry decreases from approximately 2.9 for holmium to 2.2 for lutetium. mdpi.com This suggests that for holmium(III) hydrate, the primary coordination sphere is composed of a non-integer average number of water molecules, reflecting a dynamic equilibrium between different coordination geometries.
The mean Ho-O bond distance is a key parameter obtained from EXAFS analysis. For the last tetrad of lanthanoids (holmium to lutetium), there is a distinction between the bond distances to the prismatic and capping water molecules. mdpi.com This detailed structural information is crucial for understanding the geometry of the hydrated holmium(III) ion.
Hydration Studies in Dilute and Concentrated Solutions
The hydration of lanthanide ions can be influenced by the concentration of the solution. mdpi.com While EXAFS measurements are often performed on dilute or moderately concentrated solutions, they provide critical data on the primary hydration shell. mdpi.comsemanticscholar.org In dilute aqueous solutions, heavy rare earth ions like holmium(III) are expected to exist as fully hydrated [Ho(H₂O)₈]³⁺ ions with a square antiprismatic geometry. mdpi.comsemanticscholar.org
Luminescence Spectroscopy of Holmium(III) Bromide Hydrate Complexes
The trivalent holmium ion (Ho³⁺) exhibits characteristic luminescence due to f-f electronic transitions. mu.edu.tr These transitions, which occur within the 4f electron shell, give rise to sharp emission lines. The positions and intensities of these emission bands are sensitive to the local environment of the Ho³⁺ ion, making luminescence spectroscopy a valuable tool for studying holmium(III) complexes.
In this compound, the coordination of water molecules and bromide ions to the Ho³⁺ center influences the ligand field, which in turn affects the f-f transitions. The "antenna effect," where organic ligands can absorb light and efficiently transfer the energy to the lanthanide ion, can enhance the luminescence of Ho³⁺. mu.edu.tr Studies on Ho³⁺ complexes with organic ligands have shown that the coordination environment plays a crucial role in the observed emission. mu.edu.tr For instance, a Ho(III) coordination polymer exhibited strong, narrow emission bands in the visible region, with the most intense emissions resulting in a bright-blue light. mu.edu.tr
Luminescence-Emission Properties in Visible and Near-Infrared Regions
Holmium(III) ions exhibit characteristic luminescence in both the visible and near-infrared (NIR) regions of the electromagnetic spectrum. These emissions are due to the de-excitation of electrons from excited states to lower energy levels within the 4f shell. The specific wavelengths of these emissions are only slightly influenced by the host material, making them readily identifiable.
In studies of various holmium(III) complexes, strong characteristic emission bands have been observed. In the visible region, a prominent band is often detected around 661 nm, which is assigned to the ⁵F₅ → ⁵I₈ transition. mdpi.com This transition represents the de-excitation from the ⁵F₅ excited state to the ⁵I₈ ground state of the Ho³⁺ ion. The crystal field can cause a splitting of these degenerate 4f levels, which is observable in the emission spectrum. mdpi.com Additionally, a weaker emission band may appear at approximately 545 nm, corresponding to the transition from higher-energy states, such as ⁵F₄ and ⁵S₂, to the ⁵I₈ ground state. mdpi.com
In the near-infrared region, holmium(III) complexes typically display several emission bands. Research has identified three distinct bands at approximately 973 nm, 1179 nm, and 1474 nm. mdpi.com The most intense of these NIR bands, at 973 nm, is attributed to the ⁵F₅ → ⁵I₇ transition. The band at 1179 nm corresponds to the ⁵I₆ → ⁵I₈ transition, and the very weak band at 1474 nm is assigned to the ⁵F₅ → ⁵I₆ transition. mdpi.com
The table below summarizes the key luminescence emission bands of holmium(III) ions in the visible and near-infrared regions as documented in the literature.
| Spectral Region | Wavelength (nm) | Transition |
| Visible | ~545 | ⁵F₄, ⁵S₂ → ⁵I₈ |
| Visible | ~661 | ⁵F₅ → ⁵I₈ |
| Near-Infrared | ~973 | ⁵F₅ → ⁵I₇ |
| Near-Infrared | ~1179 | ⁵I₆ → ⁵I₈ |
| Near-Infrared | ~1474 | ⁵F₅ → ⁵I₆ |
Luminescence Re-absorption Effects in Holmium(III) Systems
A significant phenomenon observed in concentrated holmium(III) systems is luminescence re-absorption. This effect occurs when the emission spectrum of the holmium(III) ion overlaps with its own absorption spectrum. Due to the numerous absorption peaks of Ho³⁺ in the visible range, the likelihood of re-absorption is high. rsc.org
However, the re-absorption effect can also be harnessed for specific applications. For instance, the sharp re-absorption lines corresponding to Ho³⁺ electronic transitions can be observed within the broader emission bands of a coordinating ligand. rsc.orgrsc.orgresearchgate.net The intensity of these re-absorption lines can be highly sensitive to temperature variations. This property has been explored for the development of highly sensitive ratiometric optical thermometers. rsc.orgrsc.orgresearchgate.net
To mitigate the negative effects of re-absorption and enhance luminescence, magnetic dilution can be employed. This involves co-doping the holmium(III) ions into a host lattice with a spectroscopically inactive but structurally similar ion, such as yttrium(III) (Y³⁺). This dilution increases the average distance between holmium ions, reducing the probability of energy transfer and re-absorption, thereby leading to stronger emission. rsc.orgrsc.orgresearchgate.net
Time-Resolved Luminescence Investigations
Time-resolved luminescence spectroscopy is a powerful technique for investigating the dynamic processes that follow electronic excitation. This method allows for the determination of the lifetimes of excited electronic states, providing insights into the kinetics of luminescence and helping to distinguish between different de-excitation pathways, such as radiative (emission) and non-radiative processes. freiberginstruments.com
In the context of this compound systems, time-resolved luminescence measurements would be crucial for several reasons. Firstly, it allows for the direct measurement of the luminescence decay time of the various excited states of the Ho³⁺ ion. This data is essential for calculating the quantum efficiency of the luminescence.
Secondly, this technique can be used to study energy transfer processes. In systems with multiple luminescent species or where quenching occurs, time-resolved spectroscopy can help to differentiate between them. For example, in a hydrated crystal, it could distinguish between holmium ions in different local environments, which may exhibit different decay kinetics. The decay kinetics in sol-gel samples, for instance, have been used to attribute different Eu(III) species to nanoparticle surfaces versus the core. researchgate.net
Furthermore, time-resolved luminescence is instrumental in studying the effects of concentration quenching and re-absorption. By analyzing the luminescence decay curves at different concentrations of holmium(III), one can quantify the impact of these processes on the excited state lifetime. Non-exponential decay curves often indicate the presence of complex processes such as energy migration between ions before emission. researchgate.net The stability of nanocrystals and their dissolution behavior can also be monitored using time-resolved luminescence spectroscopy, which could be analogous to studying the stability of the hydrate complex under different conditions. rsc.org
Theoretical and Computational Chemistry Studies of Holmium Iii Bromide Hydrate
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Holmium(III) complexes. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to model the behavior of electrons within the molecule, providing a basis for interpreting and predicting its chemical and physical characteristics.
The electronic structure of the Holmium(III) ion is central to its unique chemical, magnetic, and optical properties. The neutral holmium atom has an electron configuration of [Xe] 4f¹¹ 6s². wikipedia.org In its trivalent state, Ho(III), it loses the two 6s electrons and one 4f electron, resulting in a [Xe] 4f¹⁰ configuration. This open 4f shell gives rise to a ⁵I₈ ground state term, which dictates its paramagnetic behavior and complex spectroscopic features. mdpi.com
Quantum chemical studies on various holmium systems provide a framework for understanding the bonding in Holmium(III) bromide hydrate (B1144303). For instance, DFT calculations have been used to probe the interaction between Ho(III) ions and organic ligands, revealing details about charge transfer and the nature of the metal-ligand bonding environment. orientjchem.org First-principles calculations have also been compared with experimental data, such as angle-resolved ultraviolet photoemission, to understand the valence-band electronic structure of holmium. aps.org These computational approaches can identify features arising from the bulk band structure versus surface effects. aps.org In the context of Holmium(III) bromide hydrate, these calculations would elucidate how the bromide ions and water molecules in the coordination sphere influence the electronic distribution and energy levels of the Ho(III) center.
Table 1: Electronic Properties of the Holmium(III) Ion
| Property | Value |
|---|---|
| Atomic Number | 67 |
| Electron Configuration (Ho) | [Xe] 4f¹¹ 6s² wikipedia.org |
| Electron Configuration (Ho³⁺) | [Xe] 4f¹⁰ |
| Ground State Term Symbol | ⁵I₈ mdpi.com |
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of holmium compounds. The f-f electronic transitions of lanthanide ions are characteristically weak and sharp because they are Laporte-forbidden. nih.gov However, the local environment of the ion can influence the intensity and position of these transitions.
Quantum chemical calculations can predict the vibrational frequencies of a complex, which can then be compared with experimental infrared (IR) spectra. rsc.org Studies on holmium(III)-acetylacetonate complexes have shown that comparing computed IR spectra of candidate structures with experimental infrared ion spectroscopy (IRIS) data can determine the precise coordination geometries, such as tetrahedral or trigonal bipyramidal arrangements. rsc.org DFT calculations have also confirmed that the spin multiplicity of f-block metals has a minimal effect on IR spectra, reflecting marginal crystal field splitting. orientjchem.org For this compound, such vibronic calculations could predict how the vibrations of coordinated water molecules and Ho-Br bonds would appear in its IR spectrum.
Furthermore, these calculations can aid in understanding luminescence properties. While the f-f transitions are inherently inefficient, the "antenna effect" from surrounding ligands can enhance luminescence. nih.gov Computational modeling helps in understanding the energy transfer pathways from ligands to the metal center, which is crucial for designing materials with specific optical properties. mdpi.comnih.gov
Electronic Structure Elucidation
Ligand Field Theory Applications in Holmium(III) Systems
Ligand Field Theory (LFT) is a model used to describe the splitting of electronic orbitals in metal complexes due to the electrostatic field created by the surrounding ligands. For lanthanides like holmium, the 4f electrons are well-shielded, leading to much smaller ligand field effects compared to d-block elements. orientjchem.org Nevertheless, these effects are critical for understanding the detailed magnetic and spectroscopic properties.
The ligand field from the bromide ions and water molecules in this compound splits the 17-fold degenerate ⁵I₈ ground state of the Ho(III) ion into multiple energy levels (Stark levels). nih.gov This splitting is responsible for the magnetic anisotropy observed in many holmium compounds. nih.gov Theoretical studies, often combining LFT with ab initio calculations, can model this splitting. rsc.org For example, in a mononuclear holmium(III) complex, the ligand field effect was shown to split the ground state into a singlet (mJ = 0) and eight Kramers doublets (mJ from ±1 to ±8), which is directly responsible for the compound's high magnetic anisotropy. nih.gov By analyzing the energy and symmetry of these resulting states, LFT provides a powerful framework for explaining properties like single-molecule magnet (SMM) behavior and the specific features of luminescence spectra. nih.govrsc.org
Coordination Chemistry of Holmium Iii Bromide Hydrate
Formation of Coordination Complexes with Various Ligands
Holmium(III) bromide hydrate (B1144303) is a starting material for synthesizing mononuclear and polynuclear complexes, as well as coordination polymers. The reaction pathway often involves the displacement of water and bromide ligands by more strongly coordinating species.
Detailed research has demonstrated the formation of various holmium(III) complexes with a range of ligands:
β-Diketonates and N-donor Heterocycles: Mononuclear holmium(III) complexes have been synthesized using β-diketonate anions like 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (btfa⁻) and 4,4,4-trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate (ntfa⁻). Starting from hydrated precursors, these reactions yield intermediate species such as [Ho(btfa)₃(H₂O)₂] and [Ho(ntfa)₃(MeOH)₂]. These intermediates can then react with N-donor chelating ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridyl (bipy) to form stable, eight-coordinate complexes, for example, [Ho(btfa)₃(phen)] and [Ho(btfa)₃(bipy)]. mdpi.comresearchgate.netnih.gov In these structures, the holmium ion is coordinated to six oxygen atoms from the three β-diketonate ligands and two nitrogen atoms from the heterocyclic ligand. mdpi.com
Carboxylate Ligands: Dicarboxylic acids, such as 2-aminoterephthalic acid (H₂ATPA), react with holmium(III) sources under hydrothermal conditions to form three-dimensional coordination polymers. mu.edu.tr In the resulting structure, {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n, each holmium atom is eight-coordinate, bonded to eight oxygen atoms in a distorted bicapped trigonal prismatic geometry. mu.edu.tr Oxalate (B1200264) ligands have also been used to create 3D holmium complexes, where the bridging mode of the oxalate ligand dictates the final structure. tandfonline.com
Macrocyclic Ligands: Highly stable complexes are formed with macrocyclic ligands like 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA). researchgate.netscispace.com The high thermodynamic stability of these complexes is a key feature for various applications. researchgate.net
Organometallic Ligands: Adducts of tris(alkyl) holmium(III) have been synthesized, such as Ho(CH₂SiMe₃)₃(THF)₂. In this complex, the holmium ion is coordinated to the carbon atoms of the alkyl groups and the oxygen atoms of the two tetrahydrofuran (B95107) (THF) ligands. acs.org The THF ligands can be substituted by other neutral ligands like quinuclidine (B89598) or 3,5-lutidine, leading to changes in the coordination sphere. acs.org
The following table summarizes selected examples of coordination complexes formed from holmium(III) precursors.
| Complex Formula | Ligands | Coordination Number | Reference |
| [Ho(btfa)₃(phen)] | 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (btfa⁻), 1,10-phenanthroline (phen) | 8 | mdpi.com, |
| [Ho(btfa)₃(bipy)] | 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (btfa⁻), 2,2'-bipyridyl (bipy) | 8 | , researchgate.net |
| {[Ho₂(H₂O)₂(DMF)₂(ATPA)₃]}n | 2-aminoterephthalic acid (ATPA²⁻), Water, Dimethylformamide (DMF) | 8 | mu.edu.tr |
| [Ho(CH₂SiMe₃)₃(THF)₂] | Trimethylsilylmethyl (⁻CH₂SiMe₃), Tetrahydrofuran (THF) | 5 (considering alkyls as monodentate) | acs.org |
| {[HoIII(4-pyridone)₄(H₂O)₂][CoIII(CN)₆]} | 4-pyridone, Water, Cyanide (bridging) | 7 (for HoIII) | rsc.org |
Stability and Reactivity of Holmium(III) Bromide Hydrate in Solution
This compound is a hygroscopic solid that is highly soluble in water. americanelements.comwikipedia.org In aqueous solution, the compound dissociates to form hydrated holmium(III) ions, [Ho(H₂O)n]³⁺, and bromide anions. EXAFS studies on hydrated lanthanide ions in aqueous solution have shown that the coordination number changes across the series. For the later lanthanides, including holmium, the hydrated ion is best described as having a tricapped trigonal prismatic geometry, although the occupancy of the capping water molecule positions begins to decrease around holmium, leading to an average coordination number slightly less than nine. mdpi.com
The compound is stable under standard storage conditions in dry air but is sensitive to moisture. americanelements.comsamaterials.com It is incompatible with strong oxidizing agents. wikipedia.orgsamaterials.com The reactivity of the solvated Ho³⁺ ion is dominated by ligand exchange reactions, where the coordinated water molecules are displaced by other ligands present in the solution. The stability of the resulting complexes depends on the nature of the ligand. For instance, chelating ligands like EDTA and macrocyclic ligands like DOTA form exceptionally stable complexes with lanthanide ions in solution. mdpi.com
The nature of the solvent also plays a crucial role in the stability and structure of the solvated holmium ion. In space-demanding solvents such as N,N'-dimethylpropyleneurea (DMPU), lanthanide(III) ions exhibit a reduction in coordination number compared to their hydrated counterparts in water. core.ac.uk Studies have shown that most lanthanoid(III) ions are seven-coordinate in DMPU solution, which can enhance the ability to form other complexes, such as with bromide ions. core.ac.uk
Influence of Coordination Environment on Holmium(III) Properties
The coordination environment—encompassing the type of ligands, coordination number, and geometry—has a profound influence on the characteristic luminescent and magnetic properties of the holmium(III) ion.
Luminescent Properties: The f-f electronic transitions of the Ho³⁺ ion are responsible for its luminescence, which typically consists of narrow, characteristic emission bands. mdpi.com These transitions are formally forbidden by the Laporte rule, resulting in weak absorption and emission. However, the coordination of organic ligands can significantly enhance the luminescence intensity through the "antenna effect." mdpi.com In this process, the organic ligand absorbs light, becomes excited, and then transfers this energy to the central Ho³⁺ ion, which then emits light. mdpi.comnih.gov
The specific emission profile is highly sensitive to the coordination environment:
In complexes with β-diketonate and bipyridyl ligands, such as [Ho(btfa)₃(bipy)], the Ho³⁺ ion exhibits a strong emission band in the visible region at approximately 661 nm, along with several weaker bands in the near-infrared (NIR) region. mdpi.comnih.gov
A 3D coordination polymer incorporating 2-aminoterephthalic acid as a ligand displays bright-blue light emission, with strong bands at 442 nm and 464 nm, indicating an effective energy transfer from the ligand to the Ho³⁺ ion. mu.edu.tr
The choice of ligand can be tailored to target specific emission wavelengths. For example, the use of a perfluorinated ligand in the Ho(F-TPIP)₃ complex helps to minimize quenching from high-energy vibrations (like C-H bonds), enabling a notable emission at ~2 μm. nih.gov
| Complex | Coordination Environment | Key Luminescent Properties | Reference |
| [Ho(btfa)₃(pyridyl adducts)] | 8-coordinate (6 O, 2 N) | Strong visible emission at 661 nm; NIR emission bands | mdpi.com, nih.gov |
| {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n | 8-coordinate (distorted bicapped trigonal prismatic) | Bright-blue emission (442 nm, 464 nm) | mu.edu.tr |
| Ho(F-TPIP)₃ | Coordinated by F-TPIP⁻ ligands | Emission at ~2 µm | nih.gov |
Magnetic Properties: The magnetic properties of holmium(III) complexes are governed by the ⁴f¹⁰ electron configuration and the ⁵I₈ ground state of the Ho³⁺ ion. The coordination environment imposes a crystal field that lifts the degeneracy of this ground state, leading to a splitting of the energy levels. tandfonline.com This crystal field effect is the primary reason for the deviation of the magnetic susceptibility from simple Curie-Weiss behavior at low temperatures. tandfonline.com
The geometry and strength of the ligand field are critical in determining the magnetic behavior, including the potential for a complex to act as a Single-Ion Magnet (SIM). A SIM is a single molecule that exhibits slow relaxation of its magnetization, a property that arises from a significant energy barrier to spin reversal (Ueff).
In holmium oxalate complexes, the decrease in the χMT product at low temperatures is attributed mainly to these crystal field effects. tandfonline.com
The complex Ho(CH₂SiMe₃)₃(THF)₂ exhibits slow magnetic relaxation under a zero applied field with an energy barrier of 76 K, a notable value for a non-Kramers Ho³⁺ ion. acs.org However, substituting the THF ligands with others, such as 3,5-lutidine, can quench this behavior due to changes in the coordination geometry and the introduction of a fast quantum tunneling effect. acs.org
Complexes with a pentagonal-bipyramidal geometry have been shown to generate very high energy barriers. For instance, a [Ho(L)₂(py)₅][BPh₄] complex was found to have a record energy barrier of 715 K, showcasing the critical role of the coordination environment in maximizing magnetic anisotropy. rsc.org
| Complex | Key Magnetic Properties | χMT value at 300 K (cm³·K·mol⁻¹) | Reference |
| [Ho(btfa)₃(pyridyl adducts)] | Magnetically uncoupled Ho³⁺ ions, no SIM behavior | ~13.7 - 14.3 | mdpi.com, rsc.org |
| [Ho(OH)₂]₂(C₂O₄) | Deviation from Curie-Weiss law due to crystal field effects | ~25 (for two Ho³⁺ ions) | tandfonline.com |
| Ho(CH₂SiMe₃)₃(THF)₂ | Zero-field Single-Ion Magnet (Ueff = 76 K) | Not specified | acs.org |
| {[HoIII(4-pyridone)₄(H₂O)₂][CoIII(CN)₆]} | Zero-field Single-Ion Magnet (Ueff = 89.8 cm⁻¹) | 13.8 | rsc.org |
Research Directions and Advanced Material Science Applications of Holmium Iii Bromide Hydrate
Development of Advanced Laser Systems and Photonics Components
Holmium(III) bromide hydrate (B1144303), and its anhydrous form, are pivotal in the advancement of laser technology and photonics. chemimpex.com The unique optical properties of the holmium ion (Ho³⁺) are leveraged when it is used as a dopant in various host materials. In the development of advanced solid-state laser systems, holmium serves to enhance both the efficiency and the power output. chemimpex.com This is critical for lasers used in medical and industrial fields. chemimpex.com
Research focuses on utilizing holmium compounds to emit specific wavelengths of light, which improves the performance of these lasers. chemimpex.com Holmium-doped garnets, for example, are used in solid-state lasers that emit at wavelengths considered safe for medical and dental applications. americanelements.com Furthermore, these holmium-doped materials are integral to components within fiber optic communication devices. americanelements.com The compound's value in photonics is underscored by its contribution to creating more powerful and efficient light-based technologies. chemimpex.com
Table 2: Role of Holmium in Laser and Photonic Systems
| Application Area | Function of Holmium | Key Benefit | Source(s) |
|---|---|---|---|
| Solid-State Lasers | Dopant in host material (e.g., garnets) | Enhances efficiency and output power | chemimpex.com |
| Medical/Dental Lasers | Emitter at eye-safe wavelengths | Increased safety for biological applications | americanelements.com |
| Fiber Optic Communications | Component in specialized devices | Enables advanced communication technologies | americanelements.com |
Research on Optoelectronic Devices (e.g., LEDs, Photodetectors)
In the field of optoelectronics, holmium compounds are investigated for their ability to improve the performance of devices that create, detect, and control light. Holmium(III) bromide is employed in the manufacturing of components like light-emitting diodes (LEDs) and photodetectors. chemimpex.com The introduction of holmium aims to boost the functionality of these devices. chemimpex.com
Research into holmium oxide (Ho₂O₃), a related compound, highlights its potential as a high-κ dielectric material in microelectronic structures, including logic and optoelectronics devices. researchgate.net Diodes fabricated with holmium-based materials have demonstrated photo-conducting properties, suggesting their suitability for photodetector applications. researchgate.net The development of multicolor imaging systems relies on high-performance photodetectors with high responsivity across a broad wavelength spectrum, an area where novel materials like holmium compounds could play a significant role. acs.org
Exploration in Specialized Glass and Ceramics
Holmium(III) bromide hydrate finds utility as a dopant in the creation of specialized glasses and ceramics, which expands its application in materials science. chemimpex.com When incorporated into materials like glass and cubic zirconia, holmium imparts a distinct yellow or red coloration. americanelements.comaemree.com
Beyond its function as a colorant, holmium provides sharp and distinctive absorption peaks in the optical spectrum. americanelements.com This characteristic makes holmium-doped glasses exceptionally useful as calibration standards for optical spectrophotometers, ensuring the accuracy and reliability of these scientific instruments. americanelements.comaemree.com Holmium nitrate, another holmium salt, also has specialized applications in ceramics and glass. aemree.comalfa-chemistry.com
Role as a Reagent in Organic and Inorganic Synthesis Research
Holmium(III) bromide is utilized as a reagent in chemical research to facilitate new chemical reactions and aid in the development of novel compounds. chemimpex.com Its application is noted in both analytical chemistry and organic synthesis. ottokemi.com While the broader category of metal salts is widely used in synthesis as catalysts, reagents, and phase transfer catalysts, the specific pathways involving holmium bromide are a subject of ongoing research. scispace.com The use of related metal bromides, such as manganese(II) bromide, as precursors and catalysts in organic reactions highlights the potential roles for holmium(III) bromide in similar synthetic strategies. samaterials.com
Investigations in Geophysics Detectors and Semiconductor Research
This compound and its anhydrous form are identified as materials with potential applications in geophysics detectors and semiconductor technology. samaterials.comstanfordmaterials.comstanfordmaterials.comsamaterials.com In geophysics, scintillation detectors are crucial for identifying geological formations and in applications like nuclear non-proliferation testing. alfa-chemistry.comstanfordmaterials.com Research on materials like cerium-doped lanthanum bromide has shown superior scintillation properties for these detectors, suggesting a research path for holmium-based bromide compounds. alfa-chemistry.com
In semiconductor research, holmium compounds are being explored for their unique properties. samaterials.comstanfordmaterials.comsamaterials.com Holmium oxide (Ho₂O₃) is considered a prospective material for Metal-Oxide-Semiconductor (MOS) devices due to its high dielectric constant. researchgate.net Furthermore, holmium-containing compounds like holmium(III) acetate (B1210297) hydrate are used as precursors for creating thin films in semiconductor manufacturing through processes like chemical vapor deposition (CVD).
Table 3: Stated Applications in Geophysics and Semiconductor Fields
| Field | Application of Holmium(III) Bromide | Form | Source(s) |
|---|---|---|---|
| Geophysics | Geophysics Detectors | Hydrate & Anhydrous | samaterials.comstanfordmaterials.comstanfordmaterials.com |
| Semiconductors | Semiconductor Materials | Hydrate & Anhydrous | samaterials.comstanfordmaterials.comstanfordmaterials.comsamaterials.com |
| Semiconductors | High-κ Dielectric in MOS devices | Oxide (Ho₂O₃) | researchgate.net |
| Semiconductors | Thin Film Precursor | Acetate Hydrate | |
Research on Imaging Contrast Enhancement
The unique magnetic properties of holmium make it a valuable candidate for research in medical imaging, specifically for enhancing the contrast of images. chemimpex.com This is particularly relevant for magnetic resonance imaging (MRI). chemimpex.com While gadolinium-based chelates are common contrast agents, their effectiveness diminishes at the high magnetic fields (e.g., 3.0 Tesla and above) used in ultra-high-field (UHF) MRI. csic.esnih.gov
Recent research has focused on holmium-based nanoparticles as potential T2-weighted MRI contrast agents that perform well in these UHF environments. nih.gov Studies on holmium phosphate (B84403) (HoPO₄) nanoparticles and Holmium(III)-doped nanoprobes have shown their great potential for UHF MRI applications due to the element's extremely short electron relaxation times. csic.esnih.gov This line of investigation aims to develop new agents that provide better signal-to-noise ratios and higher resolution for advanced medical diagnostics. csic.es
Table 4: Holmium-Based Nanoparticles in High-Field MRI Research
| Nanoparticle Type | MRI Application | Key Advantage | Source(s) |
|---|---|---|---|
| Holmium Phosphate (HoPO₄) | Negative contrast agent for high-field MRI | Effective at magnetic fields where traditional agents are not | csic.es |
| Ho(III)-doped Polydopamine | T2-weighted contrast agent for UHF MRI | Potential for MRI-guided therapy and diagnostics | nih.gov |
Q & A
Q. What are the established synthesis methods for Holmium(III) bromide hydrate, and how is purity controlled during preparation?
this compound is synthesized via high-temperature reactions between holmium oxide (Ho₂O₃) and ammonium bromide (NH₄Br). Excess NH₄Br is used to ensure complete conversion, followed by heating under a dry nitrogen stream to remove residual NH₄Br . Purity control involves analytical techniques like Inductively Coupled Plasma (ICP) spectroscopy to confirm holmium content and trace rare earth element impurities, with typical purity levels ≥99.99% (REO) . Hygroscopicity necessitates storage in inert atmospheres to prevent hydration/degradation .
Q. How is the hydration state (xH₂O) of this compound determined experimentally?
Thermogravimetric analysis (TGA) is used to quantify the hydration state by measuring mass loss upon heating. For example, HoBr₃·xH₂O loses water molecules at 100–200°C, with the anhydrous form (HoBr₃) remaining stable up to 914°C . Complementary techniques like Karl Fischer titration or infrared (IR) spectroscopy validate water content .
Q. What solvents are compatible with this compound for solution-phase studies?
HoBr₃·xH₂O exhibits limited solubility in polar aprotic solvents (e.g., tetrahydrofuran, THF), with solubility at 21–23°C reported as ~0.5–1.0 g/L . For aqueous systems, it dissolves readily but hydrolyzes in acidic conditions, requiring pH-controlled environments to stabilize the hydrated form .
Advanced Research Questions
Q. How does the hygroscopic nature of HoBr₃·xH₂O impact its stability in catalytic or optoelectronic applications?
Hygroscopicity introduces challenges in moisture-sensitive applications. For catalytic systems, pre-treatment under vacuum or inert gas (e.g., argon) removes adsorbed water, enhancing reactivity . In optoelectronics, encapsulation in hydrophobic matrices (e.g., polymer coatings) prevents hydration-induced phase changes . Stability studies under controlled humidity (e.g., 10–60% RH) are critical for device design .
Q. What are the thermodynamic properties of HoBr₃·xH₂O, and how do they guide experimental design?
Key thermodynamic parameters include:
- Melting point: 914°C (anhydrous HoBr₃) .
- Decomposition temperature: Hydrated forms decompose above 200°C .
- Enthalpy of dissolution: Negative in polar solvents, indicating exothermic dissolution . These properties inform reaction temperatures, solvent selection, and storage protocols. For instance, high-temperature reactions (>200°C) require anhydrous HoBr₃ to avoid decomposition .
Q. How can trace rare earth impurities in HoBr₃·xH₂O affect its performance in magnetic or luminescent studies?
Trace impurities (e.g., Dy³⁺, Er³⁺) alter magnetic susceptibility and luminescence efficiency. ICP-MS analysis reveals impurity levels <50 ppm in high-purity grades (99.99% REO), minimizing interference . For precision studies, chelation-assisted purification (e.g., EDTA treatment) reduces impurity concentrations further .
Q. What safety protocols are critical when handling HoBr₃·xH₂O in aerosol-generating processes?
- Respiratory protection : Use fume hoods or N95 masks to avoid inhalation of fine particulates (H335 hazard) .
- Skin/eye protection : Nitrile gloves and goggles prevent irritation (H315/H319) .
- Waste disposal : Collect bromide-containing waste separately for treatment by certified facilities to prevent environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
